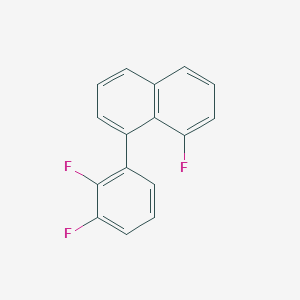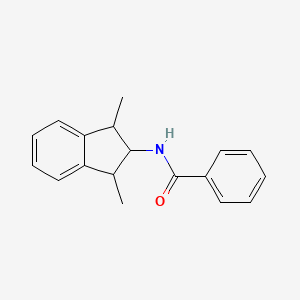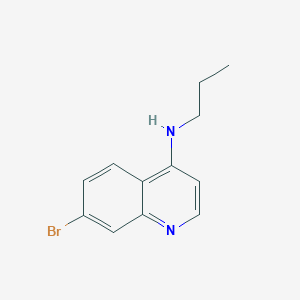
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoquinoline Derivative: Starting with a precursor such as 3,4-dihydroisoquinoline, the compound undergoes a series of reactions to introduce the necessary functional groups.
Pyridine Ring Introduction: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.
Final Assembly: The final step involves the formation of the propan-1-one moiety, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions vary but often involve the use of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs).
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism by which 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as neurotransmitter receptors or enzymes, through binding interactions that modulate their activity. The pathways involved may include signal transduction pathways that are critical for cellular communication and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)ethan-1-one: Similar in structure but with an ethanone moiety instead of propanone.
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)butan-1-one: Features a butanone moiety, offering different chemical properties.
Uniqueness
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)pyridin-3-yl)propan-1-one is unique due to its specific combination of isoquinoline and pyridine rings, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of new materials and pharmaceuticals.
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C17H18N2O/c1-2-16(20)14-7-8-17(18-11-14)19-10-9-13-5-3-4-6-15(13)12-19/h3-8,11H,2,9-10,12H2,1H3 |
Clé InChI |
HIIBCAURVVJWMG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CN=C(C=C1)N2CCC3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 4H-thieno[3,2-b]pyrrole-2,5-dicarboxylate](/img/structure/B11855026.png)


![5-Butoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B11855046.png)
![5H-Furo[3,2-g][1]benzopyran-5-one, 9-ethoxy-4-hydroxy-7-methyl-](/img/structure/B11855050.png)





![8-(Naphthalen-1-yl)-7,9-dioxaspiro[4.5]decane](/img/structure/B11855089.png)


![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)
